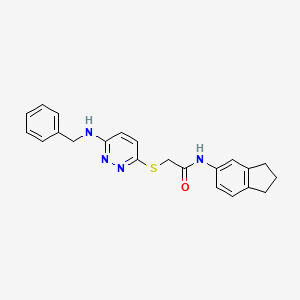![molecular formula C17H25N5OS B2838137 N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide CAS No. 1436098-52-0](/img/structure/B2838137.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide is a useful research compound. Its molecular formula is C17H25N5OS and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
A precursor structurally related to the chemical of interest was utilized for the synthesis of various heterocycles, including pyrrole, pyridine, and thiazole, among others. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management Fadda et al., 2017.
Antitumor Activity
Novel compounds incorporating a thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives were synthesized and their antitumor activity was investigated. Some of these compounds exhibited promising inhibitory effects on different cell lines, indicating their potential for cancer therapy development Albratty et al., 2017.
Antimicrobial Activity
Research into the antimicrobial efficacy of compounds related to the chemical of interest demonstrated their potential against various pathogens. This underscores the significance of such compounds in the development of new antimicrobial agents Bondock et al., 2008.
Discovery of Clinical Candidates
The identification of a clinical candidate, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as an aqueous-soluble potent inhibitor for human ACAT-1 with selectivity over ACAT-2 illustrates the potential of related compounds in treating diseases associated with ACAT-1 overexpression Shibuya et al., 2018.
Anti-acetylcholinesterase Activity
The investigation into the anti-acetylcholinesterase activity of benzothiazole-based piperazine-dithiocarbamate derivatives revealed potential therapeutic applications for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease Mohsen et al., 2014.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-3-14-10-19-16(24-14)22-8-6-21(7-9-22)11-15(23)20-17(2,12-18)13-4-5-13/h10,13H,3-9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLTYISKYDNFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)CC(=O)NC(C)(C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)


![7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2838059.png)
![6-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2838062.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2838063.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2838070.png)
![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)
![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)
![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)
![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)
